N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-{[(4-Chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 1-methylindole core, an ethylamino linker, and a (4-chlorophenoxy)acetyl substituent. The 4-chlorophenoxy moiety is hypothesized to enhance bioactivity, while the ethylamino linker may improve solubility and target interactions .
Properties
Molecular Formula |
C20H20ClN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-24-17-5-3-2-4-14(17)12-18(24)20(26)23-11-10-22-19(25)13-27-16-8-6-15(21)7-9-16/h2-9,12H,10-11,13H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
BFLUDSUVVKDZAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key intermediates (Figure 1):
-
1-Methyl-1H-indole-2-carboxylic acid (Core indole scaffold).
-
4-Chlorophenoxyacetyl chloride (Acylating agent for the ethylenediamine linker).
-
N-(2-Aminoethyl)amide intermediate (Linker for coupling).
The synthesis typically follows a convergent approach, combining these intermediates via sequential amide bond formations.
Stepwise Preparation Methods
Synthesis of 1-Methyl-1H-Indole-2-Carboxylic Acid
-
Hemetsberger–Knittel Indole Synthesis :
-
Condensation of substituted benzaldehyde (15 ) with methyl 2-azidoacetate (14 ) under Knoevenagel conditions (120°C, 12 h) yields methyl-2-azidocinnamate (16 ).
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Thermolysis of 16 at 180°C in xylene induces cyclization to ethyl indole-2-carboxylate (17 ).
-
-
Methylation :
Synthesis of 4-Chlorophenoxyacetyl Chloride
-
Chlorophenoxy Acetic Acid Preparation :
-
Acyl Chloride Formation :
Intermediate: N-(2-Aminoethyl)-1-Methyl-1H-Indole-2-Carboxamide
-
Activation of Carboxylic Acid :
-
Amide Coupling with Ethylenediamine :
Final Acylation with 4-Chlorophenoxyacetyl Chloride
-
Reaction Conditions :
-
N-(2-Aminoethyl) intermediate (1 eq) is dissolved in dry THF.
-
4-Chlorophenoxyacetyl chloride (1.1 eq) and Et₃N (2 eq) are added dropwise at 0°C.
-
Stirred at RT for 6 h.
-
-
Purification :
-
Precipitation in ice-water, filtration, and recrystallization from ethanol/water (1:1).
-
Yield : 78–82%.
-
Optimization and Challenges
Coupling Agent Screening
Comparative studies of coupling agents revealed the following efficiencies:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BOP | DMF | 25 | 85 | 98 |
| EDC/HOBt | DCM | 25 | 72 | 95 |
| DCC/DMAP | THF | 40 | 68 | 90 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have identified N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide as a promising candidate for anticancer therapy. Its structural similarity to known anticancer agents allows it to interact with specific cellular targets. For instance, research has demonstrated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. The compound has shown IC50 values indicating potent activity against Hep-2 and P815 cancer cell lines, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Agricultural Applications
Herbicidal Properties
The chlorophenoxy group within the compound's structure suggests potential applications in agriculture, particularly as a herbicide. Compounds with similar structural motifs have been evaluated for their ability to inhibit plant growth by interfering with auxin signaling pathways. For example, studies have indicated that certain derivatives can effectively inhibit root growth in plants at nanomolar concentrations . This makes this compound a candidate for further evaluation as a selective herbicide.
Biochemical Research
Protein Interaction Studies
The compound's ability to interact with various proteins makes it a valuable tool in biochemical research. It can be utilized in studies aimed at understanding protein-ligand interactions, which are fundamental to drug design and discovery. By employing techniques such as NMR spectroscopy or X-ray crystallography, researchers can elucidate the binding modes and affinities of this compound with target proteins .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Xia et al. (2022) | Antitumor Activity | Demonstrated significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values indicating potent activity. |
| Huang et al. (2020) | CDK Inhibition | Reported inhibition of CDK2 by related compounds, suggesting potential applications in cancer therapy. |
| Aibibuli et al. (2012) | Herbicidal Evaluation | Evaluated compounds with similar structures for their herbicidal efficacy against plant growth, indicating potential agricultural applications. |
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the modulation of specific biochemical pathways, which is particularly useful in therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Indole Modifications
- N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide (): This compound lacks the 1-methyl group and ethylamino linker, instead directly attaching a 4-chlorophenyl group to the indole carboxamide. It exhibits cytotoxic effects on bone cancer cells and antioxidant properties, suggesting that the 4-chlorophenyl group contributes to bioactivity but may reduce metabolic stability compared to the methylated indole core in the target compound .
- This contrasts with the target compound’s stable 1-methylindole and non-polar ethyl linker .
Substituent Variations on the Aromatic Ring
- Fluorine- and Bromine-Substituted Analogues (): N-(2-{[(4-Fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (C19H18FN3O2, MW 339.4) replaces chlorine with fluorine, reducing electronegativity and steric bulk. This may alter binding affinity to targets sensitive to halogen interactions .
Linker and Functional Group Differences
- N-(Benzoylphenyl)-1H-Indole-2-Carboxamides (): These derivatives use a benzophenone group instead of the phenoxyacetyl moiety, increasing aromatic bulk. This may enhance π-π stacking interactions but reduce solubility and membrane permeability compared to the target compound’s phenoxyacetyl group .
- Centrophenoxine Orotate (): Contains a (4-chlorophenoxy)acetate ester linked to a dimethylaminoethyl group. While sharing the 4-chlorophenoxy motif, its ester linkage and tertiary amine structure differentiate its pharmacokinetics, likely leading to faster metabolic cleavage compared to the target compound’s stable amide bond .
Biological Activity
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, also known by its CAS number 1144470-87-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core substituted with a chlorophenoxyacetyl group, which is believed to contribute to its biological activity. The molecular weight of this compound is 385.8 g/mol, and its structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases.
- Modulation of Receptor Activity : The structure suggests potential interactions with dopamine receptors, particularly D3 dopamine receptors, which are implicated in neurodegenerative diseases and psychiatric disorders .
Biological Activity Data
Table 1 summarizes the biological activity data associated with this compound and related compounds.
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 26 | A549 | |
| Antitumor activity | 0.39 | NCI-H460 | |
| D3 Dopamine receptor agonist | 710 | - |
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Antitumor Activity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 and NCI-H460. The compound exhibited an IC50 value of 26 µM against A549 cells, indicating substantial growth inhibition .
- Neuroprotective Effects : As a potential D3 receptor agonist, the compound may offer neuroprotective benefits in models of neurodegenerative diseases. Its ability to modulate dopamine receptor activity suggests it could be beneficial in conditions such as Parkinson's disease .
- Mechanistic Insights : Molecular dynamics simulations have indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its binding affinity and efficacy .
Research Findings
Recent advancements in drug design have focused on derivatives of indole compounds. These studies emphasize structure-activity relationships (SAR) that suggest modifications to the chlorophenoxy group can enhance cytotoxicity and selectivity against cancer cells .
Additionally, patents have been filed describing the use of similar compounds as ATF4 inhibitors for treating various diseases, including cancer and neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide?
- Methodology : The synthesis involves sequential amidation and coupling reactions.
- Step 1 : Prepare intermediate N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide via reaction of 4-chlorophenoxyacetic acid with 1,2-diaminobenzene using TBTU (tetramethyluronium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) at 0–5°C .
- Step 2 : Couple the intermediate with 1-methyl-1H-indole-2-carboxylic acid using TBTU and 2,6-lutidine in DCM. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify via column chromatography .
- Critical Parameters : Temperature control (<5°C during TBTU addition) and solvent dryness are essential to minimize side reactions.
Q. How is the compound purified and characterized post-synthesis?
- Purification : After extraction (DCM/water), the crude product is washed with sodium bicarbonate, dried over anhydrous Na₂SO₄, and concentrated. Final purification uses recrystallization or silica gel chromatography .
- Characterization :
- 1H/13C NMR (DMSO-d₆): Confirms proton environments and carbonyl/amide linkages.
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ via ESI-MS).
- X-ray Crystallography : Resolves 3D structure (CCDC-1893314) .
Q. What solvent systems are optimal for TLC analysis?
- Mobile Phase : Hexane:ethyl acetate (9:3 v/v) provides adequate separation for intermediates and final products. Adjust ratios (e.g., 7:3) for polar derivatives .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data be resolved for structural confirmation?
- Case Study : If NMR suggests rotational isomerism (e.g., amide bond), X-ray crystallography is definitive. For example, ’s CCDC data confirms planar geometry of the carboxamide group, overriding dynamic NMR ambiguities .
- Mitigation : Use variable-temperature NMR to assess conformational mobility or employ DFT calculations to model energetically favorable conformers.
Q. What strategies improve reaction yields in large-scale synthesis?
- Optimization :
- Catalyst Loading : Increase TBTU stoichiometry (1.5–2.0 eq) to drive coupling efficiency .
- Solvent Choice : Replace DCM with THF for better solubility of indole derivatives.
- Workflow : Adopt one-pot methods (e.g., ’s S(NAr) reaction) to reduce intermediate isolation steps .
Q. How can the compound’s pharmacological potential be assessed methodologically?
- Biological Screening :
- Photoaffinity Labeling : Introduce photoactivatable groups (e.g., benzophenone) to study target engagement (see ’s approach for indole derivatives) .
- Kinase/Receptor Assays : Use fluorescence polarization or SPR to measure binding affinity against targets like PERK (refer to ISRIB analogues in ) .
- Data Interpretation : Cross-validate activity with cytotoxicity assays (e.g., MTT) to distinguish target-specific effects from nonspecific toxicity.
Q. How are spectroscopic impurities quantified and addressed?
- Analytical Tools :
- HPLC-MS : Detect trace impurities (e.g., ’s limit of 0.1% for individual impurities) .
- Fluorescence Spectroscopy : Monitor aggregation or solvent interactions (e.g., ’s fluorometric methods for amide derivatives) .
- Mitigation : Optimize recrystallization solvents (DMF/acetic acid mixtures in ) to exclude byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
